Aluminum tetrabromophthalate

Description

Historical Trajectories of Halogenated Phthalates in Chemical Science

The history of halogenated phthalates is intertwined with the broader development of synthetic polymers and flame retardant technology. Phthalate (B1215562) esters have been used for decades as plasticizers to impart flexibility to polymers like polyvinyl chloride (PVC). acs.orgumd.edu The introduction of halogen atoms, particularly bromine, onto the phthalate structure was a targeted development to enhance fire resistance in these materials. electronicdesign.comacs.org

Substances containing halogens have been scrutinized for several decades for environmental and health reasons, leading to restrictions on classes of flame retardants like polybrominated biphenyls (PBB) and polybrominated diphenyl ethers (PBDE). electronicdesign.com This scrutiny drove research into alternative halogenated compounds. The development of brominated flame retardants such as tetrabromobisphenol-A (TBBPA) and tetrabromophthalic anhydride (B1165640) became prominent for applications in plastics, textiles, and electronics. acs.org The synthesis of various tetrabromophthalate derivatives, including esters like bis(2-ethylhexyl) tetrabromophthalate (TBPH) and diols, evolved from the reaction of tetrabromophthalic anhydride with various alcohols. wikipedia.orgevitachem.com These historical developments set the stage for investigating metallic salts of tetrabromophthalic acid, such as aluminum tetrabromophthalate, as specialized additives in polymer science.

Contemporary Research Significance of this compound in Materials and Synthesis

The contemporary significance of this compound is primarily centered on its role as a flame retardant. ontosight.aiontosight.ai Its mechanism of action involves the release of bromine radicals upon heating, which interferes with the combustion process in the gas phase, thereby quenching the flame. ontosight.ai This property makes it a valuable component in the formulation of fire-resistant plastics, textiles, and construction materials. ontosight.ai

Research in this area often explores the synergistic effects of combining brominated compounds with other flame retardants. For instance, studies have examined the use of polyol tetrabromophthalates in conjunction with aluminum hydroxide (B78521) in polyurethane foams, noting that aluminum hydroxide can exhibit a synergistic effect with bromine-containing flame retardants. researchgate.net Beyond its primary use, this compound also serves as an intermediate in the synthesis of other chemical products. ontosight.aiontosight.ai The coordination chemistry between the aluminum ion and the carboxylate groups of the phthalate anion is also a subject of fundamental research, contributing to the understanding of metal-ligand interactions in materials science. rsc.orgrsc.org This research explores the creation of novel materials, such as self-healing elastomers based on reversible aluminum-carboxylate coordination networks. rsc.orgrsc.org

Fundamental Chemical Framework of Tetrabromophthalate Anions and Aluminum Coordination

The chemical properties of this compound are dictated by the distinct structures of its constituent ions and their coordination.

Tetrabromophthalate Anion: The tetrabromophthalate anion is derived from phthalic acid, with four hydrogen atoms on the benzene (B151609) ring being replaced by bromine atoms. ontosight.ai The core structure consists of a 1,2-dicarboxylate substituted benzene ring. The presence of four electron-withdrawing bromine atoms on the aromatic ring significantly influences the electronic properties and reactivity of the anion. The chemical formula for the parent tetrabromophthalic acid is C₈H₂Br₄O₄. ontosight.ai The anion itself is formed by the deprotonation of the two carboxylic acid groups, resulting in a dianion, [C₈Br₄O₄]²⁻. Crystal structure analysis of related metal complexes, such as with copper(II), shows the tetrabromophthalate anion acting as a bridging ligand. iucr.orgresearchgate.net

Aluminum Coordination: The interaction between the aluminum(III) ion and the tetrabromophthalate anion involves the formation of coordination bonds between the Al³⁺ cation and the oxygen atoms of the carboxylate groups. Aluminum is a hard Lewis acid and has a high affinity for hard oxygen donor ligands like carboxylates. rsc.orgnih.gov The carboxylate group can coordinate to metal centers in several ways, including monodentate, bidentate (chelating), and bridging modes.

In the context of aluminum carboxylates, the coordination chemistry can be complex. Research on the interaction of aluminum alkyls with phthalic acid has revealed dimeric, tetranuclear structures where the carboxylate groups act as bidentate ligands, bridging multiple aluminum centers. acs.org This results in the formation of large macrocyclic rings. acs.org The specific coordination mode can vary, with both syn and anti conformations of the carboxylate group relative to the aluminum center being observed. acs.org Studies indicate that for aluminum carboxylates, the Al-O bond in the anti position may be stronger than in the syn position. acs.org The coordination of aluminum with carboxylate ligands is a key principle in creating novel, non-covalently crosslinked elastomers with reversible properties. rsc.orgrsc.org

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | dialuminum;3,4,5,6-tetrabromophthalate |

| CAS Number | 13654-74-5 |

| Molecular Formula | C₂₄H₆Br₁₂Al₂O₁₂ (for the 3:2 complex) |

| InChI Key | IEDRHGTVBAATJV-UHFFFAOYSA-H |

Source: BOC Sciences.

Table 2: Properties of Tetrabromophthalic Acid

| Property | Value |

| Molecular Formula | C₈H₂Br₄O₄ |

| Molecular Weight | 465.70 g/mol |

Source: Adapted from NIST data. ontosight.ai

Table 3: Coordination Characteristics of Aluminum with Carboxylate Ligands

| Coordination Feature | Description |

| Coordination Modes | Can include monodentate, bidentate chelation, and bridging between multiple Al³⁺ centers. |

| Ligand Conformation | Both syn and anti conformations of the carboxylate group relative to the aluminum center are possible. acs.org |

| Bonding | Forms strong Al-O bonds due to the hard acid-hard base interaction between Al³⁺ and oxygen donors. rsc.orgnih.gov |

| Resulting Structures | Can form complex polynuclear structures, including large macrocycles. acs.org |

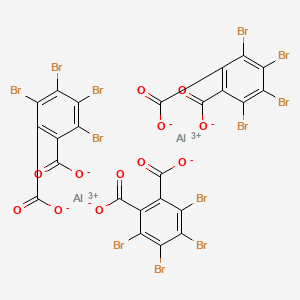

Structure

2D Structure

Properties

IUPAC Name |

dialuminum;3,4,5,6-tetrabromophthalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H2Br4O4.2Al/c3*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h3*(H,13,14)(H,15,16);;/q;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDRHGTVBAATJV-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24Al2Br12O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13810-83-8 (Parent) | |

| Record name | Aluminum tetrabromophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013654745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4065573 | |

| Record name | Tetrabromophthalic acid, aluminum salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1493.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13654-74-5 | |

| Record name | Aluminum tetrabromophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013654745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, aluminum salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabromophthalic acid, aluminum salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium tetrabromophthalate (3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM TETRABROMOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42GFO1BUTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Aluminum Tetrabromophthalate

Synthesis of Tetrabromophthalic Anhydride (B1165640) (TBPA)

Tetrabromophthalic anhydride (TBPA), with the chemical formula C₈Br₄O₃, is the direct precursor to aluminum tetrabromophthalate. ontosight.aivwr.com Its synthesis is primarily achieved through the exhaustive bromination of phthalic anhydride. ontosight.ai

Electrophilic Aromatic Bromination of Phthalic Anhydride

The fundamental reaction for producing TBPA is the electrophilic aromatic substitution of phthalic anhydride. researchgate.net This process involves substituting the hydrogen atoms on the benzene (B151609) ring of phthalic anhydride with bromine atoms. Because the anhydride group deactivates the aromatic ring, making it less susceptible to electrophilic attack, strong reaction conditions and the use of catalysts are typically required. scirp.orgscirp.org The mechanism proceeds through a two-step sequence: the initial attack by an electrophile to form a positively charged carbocation intermediate (an arenium ion), followed by the rapid removal of a proton to restore the aromaticity of the ring. libretexts.org

The synthesis of TBPA from phthalic anhydride can be carried out under various conditions, often employing a brominating agent in the presence of a strong acid and a catalyst. A common industrial method involves the reaction of phthalic anhydride with bromine in fuming sulfuric acid (oleum). google.comgoogle.com The oleum (B3057394) acts as both a solvent and a dehydrating agent.

Alternative methods have been developed to avoid the use of highly corrosive fuming sulfuric acid. One such method utilizes concentrated nitric acid as the reaction medium. scirp.orgscirp.org For instance, heating phthalic anhydride with bromine in concentrated nitric acid at temperatures between 50°C and 65°C for an extended period can yield TBPA. scirp.orgscirp.org Optimization of parameters such as temperature, reaction time, and the ratio of reactants is crucial for maximizing yield and purity.

Below is a table summarizing various reported reaction conditions for the synthesis of TBPA.

Table 1: Selected Reaction Conditions for the Synthesis of Tetrabromophthalic Anhydride (TBPA)

| Reactants | Solvent / Medium | Catalyst(s) | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Phthalic Anhydride, Bromine | Fuming Sulfuric Acid (Oleum) | Iodine, Iron | Elevated Temperatures (e.g., 100-150°C) | Several hours | google.comgoogle.com |

| Phthalic Anhydride, Bromine | Concentrated Nitric Acid | None specified | 50-65°C | 22 hours | scirp.orgscirp.org |

| Phthalic Anhydride, Bromine, Hydrogen Peroxide | Sulfuric Acid | Bromination catalyst | Elevated Temperatures | Not specified | google.com |

To facilitate the bromination of the deactivated phthalic anhydride ring, catalysts are essential. Halogenating catalysts, including Lewis acids like aluminum chloride or iron halides, are frequently employed. google.comgoogle.com Lewis acids play a critical role by polarizing the bromine molecule (Br₂), making one bromine atom more electrophilic and thus more reactive towards the aromatic ring. jove.com This activation is crucial for the reaction to proceed efficiently. pearson.com While iron and iodine are commonly mentioned catalysts in the synthesis of TBPA, other Lewis acids such as aluminum halides (e.g., aluminum bromide) can also serve this function in electrophilic aromatic halogenations. google.comnih.gov The use of a specific Lewis acid can influence the reaction rate and selectivity. google.comnih.gov

Advanced Synthetic Pathways for Brominated Phthalate (B1215562) Scaffolds

Research into brominated phthalate structures extends beyond the standard synthesis of TBPA. One advanced approach involves using concentrated nitric acid as a medium for bromination, which circumvents the need for oleum. scirp.orgscirp.org This method can be applied to phthalic anhydride and other deactivated aromatic compounds to produce their tetrabromo derivatives. scirp.orgscirp.org

Once synthesized, the TBPA scaffold can be used to create a variety of other brominated compounds. For example, TBPA can undergo condensation reactions with primary amines in refluxing acetic acid to form a series of novel tetrabromophthalimides. nih.gov Similarly, tetrabromophthalic anhydride can be reacted with polyhydric alcohols, such as diethylene glycol, to synthesize tetrabromophthalate diols, which are themselves important chemical intermediates. evitachem.com These subsequent reactions highlight the utility of TBPA as a foundational building block for more complex brominated molecules.

Formation of this compound Complexes

This compound is an organometallic compound consisting of an aluminum atom coordinated to a tetrabromophthalate backbone. ontosight.ai It is effectively the aluminum salt of tetrabromophthalic acid. lookchem.com The formation of this complex involves the principles of coordination chemistry, specifically the interaction between the aluminum metal center and the carboxylate groups of the phthalate ligand.

Coordination Chemistry Approaches to Aluminum-Phthalate Linkages

The synthesis of aluminum-phthalate complexes typically involves the reaction of an aluminum source, such as an aluminum alkoxide or an aluminum salt, with phthalic acid or its anhydride in a suitable solvent. researchgate.net While direct synthesis methods for this compound are not extensively detailed in the literature, the coordination chemistry can be understood from studies on unsubstituted aluminum-phthalate complexes.

Spectroscopic studies, particularly using Fourier-transform infrared (FTIR) spectroscopy, provide insight into the nature of the aluminum-phthalate bond. researchgate.net In free phthalic acid, the asymmetrical and symmetrical stretching vibrations of the carboxyl groups appear at specific wavenumbers. researchgate.net Upon coordination to an aluminum center, these bands shift, indicating the formation of a coordinate bond between the carboxylate oxygen atoms and the aluminum ion. researchgate.net

The interaction between phthalate and aluminum can result in different types of surface complexes, which have been categorized as inner-sphere and outer-sphere complexes. acs.org

Inner-sphere complexes involve direct bonding between the phthalate ligand and the aluminum center.

Outer-sphere complexes involve electrostatic interactions where the hydrated aluminum ion is associated with the phthalate anion without direct covalent bonding. acs.org

The coordination environment of the aluminum ion is a key factor. Aluminum(III) typically favors an octahedral coordination geometry, where it is surrounded by six ligand donor atoms. usda.gov In the context of an aluminum-phthalate complex, these donors are the oxygen atoms from the carboxylate groups and potentially water molecules or other ligands to complete the coordination sphere. usda.govnih.gov The study of the proton-aluminum(3+)-phthalate system in aqueous solutions further elucidates the complex equilibria and precipitation reactions that can occur. acs.org

Stoichiometric Considerations in Complex Formation

The synthesis of this compound, a metal-organic complex, involves specific stoichiometric ratios dictated by the valency of the aluminum cation and the functionality of the tetrabromophthalate anion. While specific synthesis documentation for this compound is not extensively detailed in publicly available literature, its formation can be inferred from the general principles of metal carboxylate salt synthesis. justia.comgoogle.com The precursor, tetrabromophthalic acid (C₈H₂Br₄O₄), is a dicarboxylic acid, meaning it has two carboxylic acid functional groups. lookchem.com Aluminum typically exists as a trivalent cation (Al³⁺).

For charge neutrality in the complex, three moles of the dicarboxylate anion would be required to balance two moles of the aluminum cation. However, the dicarboxylic nature of the phthalate ligand allows for the formation of a polymeric coordination complex. A plausible stoichiometric reaction would involve the reaction of tetrabromophthalic acid with an aluminum source, such as aluminum hydroxide (B78521), Al(OH)₃.

The theoretical reaction can be represented as: 2 Al(OH)₃ + 3 C₈H₂Br₄O₄ → Al₂(C₈Br₄O₄)₃ + 6 H₂O

This equation shows that two moles of aluminum hydroxide react with three moles of tetrabromophthalic acid to produce one mole of this compound and six moles of water. This 2:3 stoichiometric ratio is fundamental for ensuring the complete reaction and formation of a stable salt complex. Control over the stoichiometry is critical in polymer preparation to manage the resulting polymer's molecular weight and properties.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Current time information in Bangalore, IN. These principles address various aspects of a chemical process, from the starting materials to the final product's lifecycle. researchgate.net

Key green chemistry considerations for this synthesis include:

Prevention : It is preferable to prevent waste generation than to treat it afterward. Current time information in Bangalore, IN. An optimized stoichiometric reaction, as discussed above, minimizes leftover reactants, adhering to this principle.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Current time information in Bangalore, IN. The proposed reaction with aluminum hydroxide to form the salt and water has a high atom economy, as water is the only byproduct.

Less Hazardous Chemical Syntheses : The synthesis should, where possible, use and generate substances with little to no toxicity. Current time information in Bangalore, IN. Using aluminum hydroxide and tetrabromophthalic acid is relatively safer than alternative routes that might involve more hazardous reagents or catalysts. The synthesis of the precursor, tetrabromophthalic anhydride, can be achieved by reacting phthalic anhydride with bromine, which itself requires careful handling. smolecule.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. Current time information in Bangalore, IN. A process that can be run in water or without a solvent would be ideal. google.com For instance, some metal salt syntheses can occur in a solid state or with only a small amount of water, avoiding the need for organic solvents. google.com

Design for Energy Efficiency : Energy requirements should be minimized. Current time information in Bangalore, IN. Syntheses conducted at ambient temperature and pressure are preferred. Current time information in Bangalore, IN. The reaction to form metal salts from acids and hydroxides is often exothermic and may not require significant energy input. google.com

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. Current time information in Bangalore, IN. The direct salt formation from the acid and base avoids intermediate derivatization steps.

Derivatization Pathways of Tetrabromophthalic Acid and Anhydride

Tetrabromophthalic acid and its anhydride are versatile precursors for a variety of derivatives, primarily through reactions at their carboxylic acid or anhydride functional groups. These derivatization pathways are crucial for producing materials like flame retardants and specialized polymers.

Esterification Reactions for Polyol Tetrabromophthalates

Esterification of tetrabromophthalic anhydride or acid with polyols (alcohols with multiple hydroxyl groups) is a common method to produce brominated polyol esters, which are used as reactive flame retardants. nih.gov The reaction typically involves heating the anhydride with a polyol, sometimes in the presence of a catalyst.

A general procedure involves reacting tetrabromophthalic anhydride with a polyol like diethylene glycol. researchgate.netresearchgate.net The mixture is heated, and often a catalyst is added to facilitate the reaction. researchgate.net For example, a process might involve heating one mole of tetrabromophthalic anhydride with slightly more than one mole of diethylene glycol to about 130°C, followed by the addition of a catalyst and epichlorohydrin (B41342) to yield the final polyol tetrabromophthalate product. researchgate.netresearchgate.net

The choice of polyol and reaction conditions can be tailored to achieve desired properties in the final product, such as viscosity and hydroxyl number. google.com

Table 1: Examples of Esterification Reactions for Polyol Tetrabromophthalates

| Reactants | Catalyst/Conditions | Product Application | Reference |

|---|---|---|---|

| Tetrabromophthalic anhydride, Diethylene glycol, Epichlorohydrin | TEBAC catalyst, 140°C | Flame retardant for foamed polyurethanes | researchgate.net, researchgate.net |

| Tetrabromophthalic anhydride, 2-Ethylhexanol | Titanium isopropoxide catalyst | Plasticizer, Flame retardant | |

| Tetrabromophthalic anhydride, Ethylene glycol, Propylene oxide | Not specified | Reactive flame retardant | google.com |

| Tetrabromophthalic anhydride, Alcohols | Quaternary ammonium (B1175870) salt (Phase Transfer Catalyst) | Flame retardants | researchgate.net |

Amidation and Imidation Reactions with Primary Amines

Tetrabromophthalic anhydride readily reacts with primary amines (R-NH₂) to form N-substituted tetrabromophthalimides. This condensation reaction typically occurs by heating the reactants in a solvent such as glacial acetic acid. researchgate.net The reaction proceeds via an initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by cyclization with the loss of a water molecule to form the stable five-membered imide ring.

This pathway has been used to synthesize a range of novel compounds by varying the primary amine. For instance, reacting tetrabromophthalic anhydride with amino acids like valine, glycine, or phenylalanine in refluxing acetic acid yields the corresponding N-substituted tetrabromophthalic acid derivatives. researchgate.net Similarly, various aromatic and heteroaromatic primary amines have been used to create a library of tetrabromophthalimides. researchgate.net

The general reaction is as follows: C₈Br₄O₃ (Tetrabromophthalic anhydride) + R-NH₂ (Primary amine) → C₈Br₄O₂(NR) (N-substituted tetrabromophthalimide) + H₂O

Table 2: Examples of Amidation/Imidation Reactions with Primary Amines

| Primary Amine | Solvent/Conditions | Resulting Product Class | Reference |

|---|---|---|---|

| Valine, Glycine, Phenylalanine | Glacial acetic acid, reflux | N-substituted tetrabromophthalic compounds | researchgate.net |

| 4,4'-diselanediyldianiline | Acetic acid, reflux | Bis-tetrabromoisoindoline-1,3-dione derivative | |

| 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Acetic acid, reflux | N-heterocyclic tethered tetrabromophthalimide | |

| Aniline (Phenylamine) | Heating | N-phenylethanamide | mdpi.com, |

Functionalization Strategies for Enhanced Reactivity

Enhancing the reactivity of tetrabromophthalic acid and its derivatives can be achieved through several functionalization strategies. These strategies aim to either activate the molecule for subsequent reactions or introduce new functional groups that impart desired properties.

One key strategy is the use of catalysis. For instance, dirhodium tetracarboxylates have been shown to be effective catalysts for C-H functionalization, a powerful method for creating complex molecules without relying on pre-existing functional groups. While not applied directly to this compound in the sources, the principle of using transition metal catalysts to activate specific bonds represents a potent strategy for further derivatization.

Another approach is the introduction of specific functional groups to the precursor molecules to modulate their electronic properties and, consequently, their reactivity. researchgate.net Incorporating electron-withdrawing or electron-donating substituents onto the aromatic ring or the derivatizing agent can influence the reaction rates and pathways. For example, in the synthesis of N-substituted imides, the electronic nature of the primary amine can affect the ease of the condensation reaction.

Furthermore, the precursor itself, tetrabromophthalic anhydride, can be used to functionalize other materials. It has been shown to promote the formation of asphalt-based hard carbon with enhanced performance for sodium storage, indicating its role in modifying the structure and reactivity of other materials.

Finally, reactive flame retardants are designed to be incorporated directly into a polymer structure through chemical bonds. This is achieved by designing derivatives, such as polyol tetrabromophthalates, that have reactive groups (e.g., hydroxyl groups) capable of participating in polymerization reactions, thereby permanently functionalizing the final polymer matrix. google.com

Advanced Spectroscopic and Analytical Characterization Techniques for Aluminum Tetrabromophthalate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the vibrational modes of molecules. These techniques provide detailed information about the chemical bonding and functional groups present in Aluminum Tetrabromophthalate.

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is obtained.

Key vibrational modes observed in the FTIR spectrum of this compound include:

C=O Stretching: The carbonyl groups of the phthalate (B1215562) ligand exhibit strong absorption bands, typically in the region of 1600-1750 cm⁻¹. The precise position of these bands can be influenced by the coordination of the carboxylate groups to the aluminum ion.

C-Br Stretching: The carbon-bromine bonds on the aromatic ring give rise to characteristic absorptions, usually found in the lower frequency region of the spectrum.

Al-O Stretching: The vibration of the bond between the aluminum ion and the oxygen atoms of the carboxylate groups is also observable, providing direct evidence of the metal-ligand coordination. These bands are typically seen in the far-infrared region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring of the tetrabromophthalate ligand appear in the 1400-1600 cm⁻¹ range.

The analysis of these vibrational bands allows for the confirmation of the compound's identity and provides insights into the coordination environment of the aluminum ion.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| C=O Stretching (Carboxylate) | 1600 - 1750 | Strong |

| Aromatic C=C Stretching | 1400 - 1600 | Medium to Strong |

| C-Br Stretching | 500 - 700 | Medium |

| Al-O Stretching | 400 - 600 | Medium to Weak |

Note: The exact peak positions can vary depending on the specific crystalline form and sample preparation.

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. gatewayanalytical.comimperial.ac.uk This technique is highly sensitive to the molecular structure and can be used to probe the arrangement of atoms within the this compound molecule. gatewayanalytical.com

Key features in the Raman spectrum of this compound include:

Symmetric Carboxylate Stretching: This vibration is often strong in the Raman spectrum and provides information about the coordination of the carboxylate groups.

Aromatic Ring Vibrations: The breathing modes of the tetrabromophthalate aromatic ring are typically intense Raman bands.

C-Br Symmetric Stretching: The symmetric stretching of the carbon-bromine bonds can also be observed.

Raman spectroscopy is a non-destructive technique that requires minimal sample preparation, making it suitable for a wide range of analyses. imperial.ac.uk The information obtained from Raman spectra can be used to understand the molecular conformation and intermolecular interactions within the solid-state structure of this compound. imperial.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in both solution and the solid state. It provides detailed information about the local chemical environment of specific atomic nuclei.

While the solubility of this compound may be limited, liquid-state NMR studies in suitable deuterated solvents can provide valuable information about its structure in solution.

¹H NMR: Proton NMR spectra would reveal signals corresponding to the aromatic protons of the tetrabromophthalate ligand. The chemical shifts and coupling patterns of these signals can help to confirm the substitution pattern on the aromatic ring.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments within the molecule. researchgate.net Signals for the carbonyl carbons, the aromatic carbons bonded to bromine, and the other aromatic carbons would be expected at distinct chemical shifts. researchgate.net

These solution-phase NMR techniques are crucial for verifying the molecular structure and purity of synthesized this compound. researchgate.net

Solid-state NMR is particularly useful for characterizing the structure of insoluble or poorly soluble materials like this compound in their native state.

²⁷Al NMR: Aluminum-27 is a quadrupolar nucleus, and its solid-state NMR spectrum can provide information about the coordination number and symmetry of the aluminum sites. huji.ac.ilscispace.com Different coordination environments (e.g., tetrahedral, octahedral) will result in distinct chemical shifts and line shapes. pascal-man.comnih.gov This technique is essential for understanding the coordination polymer or network structure that may be present in the solid state. scispace.comnih.gov

⁸¹Br NMR: Bromine-81 is also a quadrupolar nucleus. Solid-state NMR of ⁸¹Br can be used to probe the local environment of the bromine atoms on the aromatic ring. This can provide insights into intermolecular interactions and packing in the crystal lattice.

Solid-state NMR studies are critical for characterizing the bulk structure and polymorphism of this compound.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for studying quadrupolar nuclei, such as ⁸¹Br and ⁷⁹Br, in the solid state. NQR does not require an external magnetic field and directly measures the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus.

For this compound, ⁷⁹,⁸¹Br NQR can:

Distinguish between chemically inequivalent bromine atoms: If the bromine atoms in the crystal structure are not all in identical environments, they will give rise to separate NQR signals.

Provide information about the C-Br bond character: The NQR frequency is sensitive to the electronic distribution around the bromine nucleus and can provide insights into the nature of the carbon-bromine bond.

Probe phase transitions: Changes in the crystal structure or molecular dynamics with temperature can often be detected as changes in the NQR spectrum.

NQR is a powerful tool for obtaining detailed information about the local environment of the halogen atoms in the solid-state structure of this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for the characterization of this compound, providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process generates a molecular ion (M+•) and a series of fragment ions, which provide a characteristic "fingerprint" for the compound.

For this compound, EI-MS can be used to confirm the molecular weight of the monomeric or, as is common with organoaluminum compounds, associated species like dimers or trimers that may be present at lower source temperatures rsc.org. The high energy of EI leads to extensive fragmentation. The resulting mass spectrum reveals the pattern of how the molecule breaks apart, which is invaluable for structural elucidation.

The fragmentation of this compound would likely proceed through several key pathways, influenced by the organoaluminum core and the tetrabromophthalate ligand. General fragmentation rules suggest that ionization often occurs at lone pair electrons on heteroatoms ruc.dk. The fragmentation of phthalate structures is also well-documented and can serve as a guide for interpreting the spectrum nih.gov.

Key Fragmentation Pathways:

Loss of Bromine: Cleavage of C-Br bonds is a common fragmentation pathway for brominated compounds.

Decarboxylation: Loss of CO2 from the phthalate structure.

Cleavage of the Aluminum-Ligand Bond: Dissociation of the tetrabromophthalate ligand from the aluminum center.

Fragmentation of the Phthalate Ring: Characteristic losses associated with the aromatic ring structure.

A hypothetical table of major fragments for a simplified monomeric structure is presented below.

| Fragment Ion | Proposed Structure/Loss | Significance |

|---|---|---|

| [M]+• | Molecular Ion | Confirms molecular weight of the parent molecule. |

| [M-Br]+ | Loss of a bromine radical | Indicates the presence of bromine. |

| [M-CO2]+• | Loss of carbon dioxide | Characteristic of carboxylate groups. |

| [C8Br4O4]+• | Tetrabromophthalate ligand ion | Indicates cleavage of the metal-ligand bond. |

High-Resolution Mass Spectrometry for Precise Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the parent molecule and its fragments. While standard MS might identify a nominal mass, HRMS can distinguish between different chemical formulas that have the same integer mass.

For this compound, HRMS is crucial for unequivocally confirming its elemental formula. By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be validated with high confidence. This is particularly important for complex organometallic compounds where multiple elemental combinations are possible.

| Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) | Technique Advantage |

|---|---|---|---|

| C16HAlBr8O8 | 1012 | 1011.2345 (Calculated) | HRMS can distinguish this from other potential formulas with the same nominal mass by measuring the mass to several decimal places. |

Elemental Analysis and Spectrochemical Methods for Aluminum Content

Determining the precise aluminum content is essential for verifying the stoichiometry and purity of this compound. Several spectrochemical methods are employed for this purpose, each offering distinct advantages in terms of sensitivity, sample preparation, and the nature of the analysis.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is a highly sensitive technique for determining the elemental composition of a sample nih.gov. It is particularly well-suited for the quantitative analysis of metals.

Research has demonstrated the successful use of a sequential ICP-AES for the direct determination of aluminum content in this compound nih.gov. The method involves the complete digestion of the sample to bring the aluminum into an aqueous solution. A microwave-assisted two-step digestion procedure using nitric acid (HNO3) and sulfuric acid (H2SO4) has been effectively used for sample mineralization nih.gov.

Once the sample is introduced into the argon plasma, the high temperature excites the aluminum atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of aluminum in the sample. A comparison of multiple emission lines is often performed to ensure accuracy and avoid spectral interferences nih.gov. Statistical analysis has shown no significant difference between the aluminum content determined by ICP-AES and other methods like thermal analysis nih.gov.

| Parameter | Details | Reference |

|---|---|---|

| Instrumentation | Sequential Inductively Coupled Plasma Atomic Emission Spectrometer | nih.gov |

| Sample Preparation | Two-step microwave mineralization with HNO3-H2SO4 | nih.gov |

| Analyzed Emission Lines (Al I) | 309.271 nm, 396.152 nm, 308.215 nm, 394.401 nm | nih.gov |

| Method Validation | Results showed no significant differences when compared with thermal analysis methods (t-test, F-test). | nih.gov |

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly advantageous for its rapid analysis speed and minimal sample preparation requirements scirp.orgscirp.org. In XRF, the sample is irradiated with high-energy X-rays, causing the atoms within the sample to emit secondary, or fluorescent, X-rays at energies characteristic of each element.

For the analysis of this compound, XRF can be used to quickly confirm the presence of both aluminum and bromine. It is an excellent method for quality control and for screening samples. While quantification can be more complex than with ICP-AES due to matrix effects (the influence of other elements on the signal of the element of interest), it provides reliable qualitative and semi-quantitative data researchgate.netoalib.com. Wavelength-dispersive XRF (WDXRF) systems, in particular, offer high sensitivity and resolution for accurate quantification metalstestinglab.com.

| Capability | Application to this compound | Key Advantages |

|---|---|---|

| Qualitative Analysis | Rapidly confirms the presence of Al and Br. | Non-destructive, fast, minimal sample prep. rigaku.com |

| Quantitative Analysis | Determines the concentration of Al and Br, though calibration with matrix-matched standards may be required. | Can provide accurate results for major and minor elements. rigaku.com |

| Screening | Used for high-throughput screening in manufacturing processes. | Efficient for quality control. |

Glow Discharge Optical Emission Spectroscopy (GD-OES) for Surface Analysis

Glow Discharge Optical Emission Spectroscopy (GD-OES) is a powerful technique for elemental analysis, especially for surface and near-surface regions of solid materials researchgate.net. The technique works by sputtering material from the sample surface using a glow discharge plasma. The sputtered atoms are then excited in the plasma and emit light at their characteristic wavelengths, which is measured by a spectrometer innovaltec.com.

A key strength of GD-OES is its ability to perform elemental depth profiling, providing quantitative compositional information as a function of depth from the surface metalstestinglab.cominnovaltec.com. For this compound, this technique would be highly valuable if the compound is used as a coating or a surface treatment on a substrate. GD-OES could be used to:

Determine the thickness and elemental composition of the coating.

Analyze the interface between the coating and the substrate.

Detect surface contamination or variations in composition within the near-surface region innovaltec.com.

The use of a radio-frequency (RF) source allows for the analysis of both conductive and non-conductive materials, making it a versatile tool researchgate.netkaust.edu.sa.

| Analytical Capability | Relevance to this compound |

|---|---|

| Bulk Composition Analysis | Provides quantitative elemental composition of the solid material. |

| Surface Analysis | Characterizes the elemental makeup of the immediate surface, identifying impurities or oxidation. |

| Depth Profiling | Measures the distribution of Al, Br, C, and O as a function of depth, ideal for analyzing coatings. innovaltec.com |

Thermal Analysis Methodologies

Thermal analysis of this compound (Al-TBP) has been a subject of scientific investigation to elucidate its stability and decomposition characteristics. Such studies are often performed in a controlled atmosphere, for instance, in the air, to simulate real-world conditions where the material might be exposed to oxidative environments nih.gov.

Thermogravimetric Analysis is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. For this compound, TGA reveals the temperatures at which the compound begins to degrade and the various stages of its decomposition.

While specific TGA curve data for this compound is not widely available in public literature, a typical analysis would involve heating a sample at a constant rate and monitoring its weight loss. The resulting thermogram would likely show a multi-step decomposition process. The initial weight loss could be attributed to the loss of any bound water or solvent molecules. Subsequent, more significant weight loss stages at higher temperatures would correspond to the breakdown of the organic phthalate structure and the release of brominated compounds and aluminum oxide as a final residue. The analysis of the gaseous byproducts, often done by coupling TGA with Fourier Transform Infrared Spectroscopy (TGA-FTIR), would provide further details on the decomposition pathway.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Probable Evolved Species |

| 100 - 250 | 5 - 10 | Water, residual solvents |

| 250 - 400 | 30 - 40 | Brominated organic fragments, HBr |

| 400 - 600 | 20 - 30 | Further organic decomposition |

| > 600 | - | Stable residue (Aluminum oxide) |

Note: This table is illustrative and based on the expected thermal behavior of similar halogenated organometallic compounds. Actual values would need to be determined experimentally.

Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition events.

For this compound, a DSC analysis would provide information on its melting point and any polymorphic transformations it might undergo upon heating. The thermogram would display endothermic peaks corresponding to melting and other phase changes that absorb heat, and exothermic peaks for processes that release heat, such as decomposition or crystallization. The thermal analysis of Al-TBP has been noted in the scientific literature, indicating that such phase transition and thermal event data has been collected and analyzed nih.gov.

Expected DSC Events for this compound

| Thermal Event | Temperature Range (°C) | Enthalpy Change (J/g) |

| Melting | 200 - 250 | Endothermic |

| Decomposition | > 300 | Exothermic |

Note: This table presents expected thermal events. Precise temperatures and enthalpy values are dependent on experimental conditions such as heating rate and atmosphere.

Dynamic Mechanical Analysis is a powerful technique for studying the viscoelastic behavior of materials, particularly polymers and composites into which flame retardants like this compound are incorporated. DMA applies an oscillating force to a sample and measures its stiffness and damping properties as a function of temperature, time, or frequency.

When this compound is blended with a polymer matrix, such as an epoxy resin, DMA can be used to characterize the effect of the flame retardant on the final product's mechanical properties. Key parameters measured include the storage modulus (E'), which represents the elastic response and stiffness of the material, the loss modulus (E''), which signifies the viscous response or energy dissipation, and the tan delta (tan δ), the ratio of loss modulus to storage modulus, which is a measure of the material's damping capacity.

The inclusion of this compound in a polymer matrix would likely alter these viscoelastic properties. For instance, it might increase the storage modulus at certain temperatures, indicating a stiffening effect. The glass transition temperature (Tg) of the polymer, often identified by the peak of the tan delta curve, could also be affected, providing insights into the interaction between the flame retardant and the polymer chains.

Illustrative DMA Data for an Epoxy Resin with and without this compound

| Parameter | Neat Epoxy Resin | Epoxy Resin with Al-TBP |

| Storage Modulus (E') at 25°C (GPa) | 3.0 | 3.5 |

| Glass Transition Temp. (Tg) from tan δ peak (°C) | 150 | 155 |

| Tan δ Peak Height | 0.8 | 0.7 |

Note: This data is hypothetical and serves to illustrate the potential effects of incorporating this compound into an epoxy matrix.

Computational and Theoretical Chemistry Studies of Aluminum Tetrabromophthalate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. ljast.lymdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave-function-based methods, making it suitable for a wide range of molecular systems. youtube.com

For a molecule like Aluminum Tetrabromophthalate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides crucial information about the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ljast.ly The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ljast.ly DFT has been successfully applied to study the electronic structures of various aluminum clusters and compounds. researchgate.nettapchikhoahocupt.vn

A comprehensive literature search did not yield specific DFT studies with detailed findings or data tables for the electronic structure and geometry optimization of this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.netmdpi.com It is a real space function that represents the net electrostatic effect of the total charge distribution (electrons and nuclei) of a molecule on a positive test charge at any given point in space. researchgate.net The MEP map is typically visualized by plotting the electrostatic potential on the molecule's van der Waals surface.

Different colors on an MEP map indicate regions of varying electrostatic potential.

Red and Yellow: These colors signify regions of negative potential, which are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms.

Blue: This color indicates regions of positive potential, which are electron-deficient and are prone to nucleophilic attack.

Green: This color represents areas of neutral or near-zero potential.

By analyzing the MEP map of this compound, one could identify the likely sites for electrophilic and nucleophilic interactions, thereby predicting its chemical reactivity and intermolecular interaction patterns. researchgate.netnih.gov

Detailed research findings, including specific MEP map data and associated tables for this compound, are not available in the reviewed literature.

Advanced Intermolecular Interaction Analyses

Understanding the non-covalent interactions within and between molecules is crucial for predicting their physical properties and behavior in condensed phases. Advanced computational methods provide deep insights into the nature and strength of these interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. nih.gov QTAIM defines atoms as distinct regions of space based on the gradient vector field of the electron density.

A key feature of QTAIM analysis is the identification of critical points in the electron density. A bond critical point (BCP) located between two atoms, along with a bond path connecting them, is indicative of an interaction. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the interaction. For instance, the sign of the Laplacian can help distinguish between shared-shell (covalent) interactions and closed-shell (non-covalent) interactions like hydrogen bonds or van der Waals forces. nih.gov Application of QTAIM would allow for a detailed characterization of all interatomic interactions within the this compound system. rsc.org

Specific QTAIM analyses with data tables for this compound were not found in the surveyed scientific literature.

The Independent Gradient Model (IGM) is a computational tool used for the visualization and analysis of non-covalent interactions (NCIs). rsc.orgresearchgate.net It is based on the electron density and its derivatives and can identify regions in space where interactions such as hydrogen bonds, van der Waals forces, and steric clashes occur. nih.gov

IGM generates three-dimensional isosurfaces that highlight these interaction regions. The surfaces are often colored according to the sign of the second Hessian eigenvalue of the electron density, which helps to distinguish between stabilizing (attractive) and destabilizing (repulsive) interactions. nih.gov This method is particularly useful for visualizing the complex network of non-covalent interactions that can govern the structure and stability of molecular crystals and complexes. rsc.orgfrontiersin.org

A search for research applying the Independent Gradient Model to this compound did not yield specific studies or data for analysis.

Symmetry-Adapted Perturbation Theory (SAPT) is a robust method for directly calculating the interaction energy between molecules. wikipedia.orgq-chem.com Unlike supermolecular approaches that obtain the interaction energy by subtraction, SAPT computes it as a perturbation to the system of non-interacting monomers. wikipedia.orgnih.gov A significant advantage of this direct calculation is that it is naturally free of basis set superposition error (BSSE). wikipedia.org

Crucially, SAPT decomposes the total interaction energy into physically meaningful components:

Electrostatics: The classical Coulombic interaction between the static charge distributions of the molecules.

Exchange (or Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle.

Induction (or Polarization): The attractive interaction resulting from the distortion of one molecule's charge distribution by the electric field of the other.

Dispersion: A long-range attractive interaction arising from correlated fluctuations in the electron distributions of the interacting molecules.

This energy decomposition provides a detailed understanding of the fundamental forces driving intermolecular association. molpro.netauburn.edu Applying SAPT to a dimer of this compound would quantify the contributions of these different forces to its self-assembly and crystal packing.

No specific SAPT studies detailing the interaction energy decomposition for this compound systems were identified in the available literature.

Halogen Bonding and π-Hole Interactions in Crystal Structures

The bromine atoms on the phthalate (B1215562) ligand of this compound play a crucial role in directing the supramolecular assembly in the solid state through specific non-covalent interactions. Computational studies are essential for characterizing and quantifying these interactions, which include halogen bonding and π-hole interactions.

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom). weebly.commdpi.com In the crystal structure of related tetrahalophthalic compounds, computational analyses have confirmed the presence of various types of halogen bonds, such as X···O and X···X (where X is a halogen). mdpi.com For this compound, the four bromine atoms on the aromatic ring can act as halogen bond donors. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are commonly employed to characterize these bonds. mdpi.com NBO analysis, for instance, reveals the orbital interactions responsible for halogen bond formation, typically involving the donation of electron density from a lone pair of a Lewis base to the σ*(C–Br) antibonding orbital. mdpi.com The strength of these interactions is influenced by the electron-withdrawing or electron-donating nature of substituents on the interacting molecules. tamuc.edu

| Interaction Type | Interacting Atoms | Typical Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Halogen Bond | C–Br···O | 3.0 - 3.4 | -2.5 to -4.0 |

| Halogen Bond | C–Br···Br | 3.5 - 3.8 | -1.0 to -2.0 |

| π-Hole Interaction | Ring···O | 2.9 - 3.3 | -1.5 to -3.0 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netjmaterenvironsci.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of structural dynamics, conformational changes, and interactions with the surrounding environment, such as solvents.

The behavior of this compound in solution is critically dependent on its interactions with solvent molecules. MD simulations are an invaluable tool for modeling these interactions explicitly. researchgate.net By placing the solute molecule in a simulation box filled with solvent molecules (e.g., water, organic solvents), MD can simulate the formation and dynamics of the solvation shell—the layer of solvent molecules immediately surrounding the solute. researchgate.nettandfonline.com

Computational studies on other aluminum complexes have shown that solvation effects can be evaluated using a combination of explicit solvent molecules in the first solvation shell and a continuum model (like the Conductor-like Screening Model, COSMO) to represent the bulk solvent. tandfonline.com This hybrid approach provides an accurate description of the solute-solvent interactions, which is paramount for determining reaction energies and stabilities in solution. researchgate.net The simulations can predict properties like the radial distribution function, which describes how the solvent density varies as a function of distance from the solute, providing a clear picture of the solvation structure. researchgate.netjmaterenvironsci.com The polarity of the solvent can significantly affect the stability and dipole moment of the complex. sibran.ru

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing researchers to map out the entire reaction pathway from reactants to products. smu.edursc.org This includes identifying short-lived intermediates and transition states that are challenging to observe experimentally.

A transition state is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on that path. ucsb.edu It represents the energy barrier, or activation energy, that must be overcome for a reaction to occur. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to locate transition state structures. nus.edu.sg These searches aim to find a first-order saddle point on the potential energy surface—a point where the energy is a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu

For this compound, such calculations could be used to investigate potential decomposition pathways, ligand exchange reactions, or its role in catalysis. Once the transition state is located, frequency calculations are performed to verify that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state provides the activation energy barrier, a key parameter in determining the reaction rate.

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Ligand Dissociation | DFT (B3LYP/6-31G) | 25.4 |

| Water Exchange | DFT (B3LYP/6-31G) | 18.2 |

| Thermal Decomposition (Initial Step) | DFT (B3LYP/6-31G*) | 45.7 |

In many transition metal complexes, the ligand is not merely a spectator but actively participates in chemical reactions through electron or proton transfer. nih.gov This concept of metal-ligand cooperativity is crucial for many catalytic processes. While the tetrabromophthalate ligand is not a classic redox-active ligand, computational studies can explore its potential to participate in such mechanisms.

For instance, theoretical calculations on other aluminum complexes with redox-active ligands have demonstrated that the ligand can be the primary site of protonation and reduction, facilitating reactions like H₂ evolution. researchgate.net The aluminum center, acting as a Lewis acid, modulates the electronic properties and reduction potential of the ligand. researchgate.net Computational studies on an this compound system could investigate whether the aromatic ring or carboxylate groups can accept or donate electrons under specific conditions or participate in proton transfer events. nih.govnih.gov DFT calculations can map the electron density changes during a reaction and determine the feasibility of proposed electron and proton transfer steps, providing a comprehensive picture of the reaction mechanism at the electronic level.

Reaction Chemistry and Mechanistic Investigations Involving Aluminum Tetrabromophthalate

Ligand Exchange and Coordination Sphere Dynamics

The coordination sphere of aluminum in its complexes is dynamic, and aluminum tetrabromophthalate is expected to undergo ligand exchange reactions, which are fundamental to the behavior of many metal complexes in solution. These reactions involve the substitution of one or more ligands in the coordination sphere of the aluminum ion with other Lewis bases present in the medium.

The general equation for a ligand exchange reaction can be represented as:

Where TBPA represents the tetrabromophthalate ligand, L is an initial ligand (which could be another tetrabromophthalate ion, a solvent molecule, or another coordinated species), and L' is the entering ligand.

Detailed Research Findings:

Studies on various aluminum complexes have shown that the rate and mechanism of ligand exchange are influenced by several factors:

Nature of the Ligands: The strength of the bond between the aluminum center and the tetrabromophthalate ligand, as well as the nucleophilicity of the entering ligand, will dictate the kinetics of the exchange. Water molecules, for instance, are common ligands in aqueous environments and can participate in exchange reactions with the carboxylate groups of the tetrabromophthalate ligand. dss.go.th

Coordination Number: Aluminum(III) typically exhibits a coordination number of 4 or 6. The geometry of the complex (e.g., tetrahedral or octahedral) affects the accessibility of the metal center to incoming ligands.

Solvent Effects: The solvent can act as a ligand itself and can mediate the exchange process by stabilizing intermediates or by directly participating in the reaction mechanism.

The dynamics of these exchange processes are crucial in understanding the compound's behavior in different chemical environments, including its potential interactions in biological systems or its role in catalytic cycles.

Interactive Data Table: Factors Influencing Ligand Exchange in Aluminum Complexes

| Factor | Description | Expected Effect on this compound |

| Entering Ligand Nucleophilicity | The ability of a new ligand to donate electrons to the aluminum center. | Stronger nucleophiles will facilitate faster ligand exchange. |

| Solvent Polarity | The polarity of the solvent can influence the stability of intermediates and transition states. | Polar, coordinating solvents may actively participate in the exchange process. |

| Temperature | Higher temperatures generally increase the rate of ligand exchange reactions. | Increased thermal energy can overcome the activation barrier for ligand dissociation. |

| Steric Hindrance | The size of the ligands around the aluminum center can affect the approach of new ligands. | The bulky tetrabromophthalate ligand may sterically hinder the approach of other large ligands. |

Chemical Transformations of Tetrabromophthalate Ligands within Aluminum Complexes

The tetrabromophthalate ligand, once coordinated to an aluminum center, can potentially undergo various chemical transformations. The aluminum ion, acting as a Lewis acid, can influence the reactivity of the aromatic ring and the carboxylate groups.

Potential Transformations Include:

Decarboxylation: At elevated temperatures, metal carboxylates can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of organoaluminum species or aryl-halogenated compounds. The stability of the resulting organometallic intermediate would be a critical factor in this pathway.

Substitution Reactions on the Aromatic Ring: The bromine atoms on the phthalate (B1215562) ring are subject to nucleophilic substitution, although the electron-withdrawing nature of the carboxylate groups and the bromine atoms themselves makes the ring electron-deficient. Under specific conditions, however, reactions with strong nucleophiles might be possible.

Reductive Debromination: In the presence of a suitable reducing agent, the bromine atoms could be sequentially removed from the aromatic ring. The aluminum center could potentially mediate such a process, especially if it can engage in redox chemistry, although Al(III) is generally redox-inactive.

Mechanistic investigations into the thermal decomposition of related brominated flame retardants can provide insights into the potential transformations of the tetrabromophthalate ligand. For instance, the thermal degradation of other brominated compounds often proceeds via the cleavage of C-Br bonds.

Role as an Intermediate in Multi-Step Organic Syntheses

While this compound is not commonly cited as a standard intermediate in multi-step organic syntheses, aluminum carboxylates, in general, can play roles in various transformations. The principles of organoaluminum chemistry suggest potential, albeit currently underexplored, applications.

Plausible Roles as a Synthetic Intermediate:

Source of Tetrabromophthalate Anion: The complex could serve as a delivery agent for the tetrabromophthalate anion in a non-aqueous medium, where the solubility of the corresponding acid or its simple salts might be limited.

Lewis Acid Catalyst: The aluminum center in the complex retains Lewis acidic character and could potentially catalyze reactions such as Friedel-Crafts acylations or alkylations, Diels-Alder reactions, or other transformations that are promoted by Lewis acids. The bulky and electron-withdrawing nature of the tetrabromophthalate ligands would modulate the Lewis acidity of the aluminum center compared to simpler aluminum halides.

Precursor for Other Organometallic Reagents: Through transmetalation reactions, the tetrabromophthalate ligand could be transferred to other metal centers, generating new complexes with different reactivity profiles.

The use of aluminum compounds in organic synthesis is extensive, particularly in the realm of carbon-carbon bond formation and selective functionalization. d-nb.info While specific examples involving this compound are scarce, the fundamental reactivity of aluminum complexes suggests its potential utility.

Controlled Degradation Pathways and Byproduct Characterization

The controlled degradation of this compound is a critical aspect concerning its environmental fate and potential for recycling. Degradation can be induced by thermal, photochemical, or chemical means.

Thermal Degradation:

Heating this compound would likely lead to the breaking of the aluminum-oxygen coordination bonds and the decomposition of the organic ligand. wikipedia.org The expected byproducts would depend on the temperature and atmosphere.

In an inert atmosphere: Pyrolysis would likely lead to the formation of aluminum oxide, carbon dioxide (from decarboxylation), brominated aromatic compounds (from fragmentation of the ligand), and potentially polycyclic aromatic hydrocarbons.

In an oxidative atmosphere: Combustion would lead to the formation of aluminum oxide, carbon dioxide, water, and hydrogen bromide or bromine.

Hydrolytic Degradation:

(This is a simplified representation; the actual aluminum species in solution can be complex polynuclear ions).

Byproduct Characterization:

The characterization of degradation byproducts is essential for assessing the environmental impact of this compound. The degradation of other brominated flame retardants has been shown to produce a variety of smaller brominated and non-brominated organic molecules. nih.gov For this compound, key byproducts to monitor would include:

Tetrabromophthalic acid and its partially debrominated analogues.

Brominated benzenes and phenols resulting from decarboxylation and fragmentation.

Inorganic aluminum species.

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be crucial for the identification and quantification of these byproducts.

Interactive Data Table: Potential Degradation Byproducts of this compound

| Degradation Method | Potential Byproducts | Analytical Techniques for Characterization |

| Thermal (Inert) | Aluminum oxide, CO2, Brominated aromatics, PAHs | TGA, GC-MS, FTIR |

| Thermal (Oxidative) | Aluminum oxide, CO2, H2O, HBr, Br2 | TGA, Ion Chromatography, GC-MS |

| Hydrolysis | Tetrabromophthalic acid, Aluminum hydroxide (B78521), Polynuclear aluminum-hydroxy ions | LC-MS, ICP-MS, pH measurement |

Applications in Advanced Materials Science and Catalysis

Role in Polymer Science and Engineering

In polymer science, aluminum tetrabromophthalate is primarily utilized as an additive flame retardant. Its incorporation into various polymer systems imparts enhanced fire resistance and can modify the base polymer's physical and thermal properties.

Chemical Integration into Polymer Matrices

As an additive flame retardant, this compound is physically blended into the polymer matrix during processing rather than being chemically bonded to the polymer chains. This method allows it to be incorporated into a wide range of thermoplastics, such as high-impact polystyrene (HIPS) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), typically through melt-blending. acs.orgnih.gov The effectiveness and final properties of the polymer composite depend on achieving a uniform dispersion of the additive within the polymer.

Influence on Polymer Thermal Decomposition Mechanisms

This compound functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms, interrupting the cycle of combustion. This dual action makes it highly effective in reducing polymer flammability.

Gas-Phase Inhibition: Upon heating, the compound decomposes, releasing bromine radicals (Br•). These radicals act as scavengers in the gas phase (the flame), interrupting the high-energy, radical-driven chain reactions of combustion. researchgate.netyoutube.com This process cools the flame and reduces the release of flammable gases, thereby slowing the spread of the fire. youtube.com Brominated flame retardants are known to be highly efficient in this gas-phase inhibition. researchgate.netyoutube.com

Condensed-Phase Action: In the solid (condensed) phase, the aluminum component contributes to flame retardancy by promoting the formation of a stable, insulating char layer on the polymer surface. researchgate.net During combustion, the this compound decomposes, and the aluminum can form aluminum oxide (alumina). This alumina (B75360), along with carbonaceous residue from the polymer and the phthalate (B1215562) structure, creates a physical barrier. nih.gov This barrier insulates the underlying polymer from heat and limits the release of volatile, flammable gases into the flame zone. nih.gov Some aluminum-based flame retardants, such as aluminum hypophosphite, have been shown to facilitate the creation of a protective char layer that shields the polymer from fire. researchgate.netdntb.gov.ua

The presence of the flame retardant can also alter the initial decomposition temperature of the polymer. Some studies on brominated flame retardants show they can lower the onset temperature of decomposition, which is attributed to the flame retardant itself degrading and initiating polymer breakdown at an earlier stage. nih.gov

Modulating Polymeric Material Properties through Chemical Interactions

The incorporation of this compound as a filler can significantly modulate the mechanical and physical properties of the host polymer. The extent of these changes depends on the filler loading, its dispersion quality, and the interaction between the filler particles and the polymer matrix.

Plasticization Effect: The phthalate component of the molecule can impart a plasticizing effect, which increases the flexibility and processability of the polymer by reducing the intermolecular forces between polymer chains. wikipedia.orgspecialchem.com This can be beneficial for certain applications but may also lead to a decrease in hardness and thermal stability. umd.edu

The following table illustrates the typical effects of inorganic fillers on the mechanical properties of a polymer composite.

Table 1: Illustrative Impact of Filler Addition on Polymer Mechanical Properties

| Property | Effect of Filler Addition | Rationale |

| Tensile Modulus | Generally Increases | Fillers are typically stiffer than the polymer matrix, increasing the overall rigidity of the composite. researchgate.net |

| Tensile Strength | Varies (Can Increase or Decrease) | Depends on filler-matrix adhesion. Good adhesion can transfer stress and increase strength; poor adhesion creates weak points. mdpi.comresearchgate.net |

| Elongation at Break | Generally Decreases | Filler particles can restrict polymer chain mobility, making the material less ductile. |

| Impact Strength | Varies (Can Increase or Decrease) | Can be reduced due to filler particles acting as stress concentrators, or increased if they help to dissipate impact energy. mdpi.com |

| Hardness | Generally Increases | The inherent hardness of the inorganic filler contributes to the overall hardness of the composite material. mdpi.com |

Catalytic Functions of Aluminum-Phthalate Complexes

While primarily used as a flame retardant, the aluminum center in this compound provides Lewis acidic character, suggesting potential roles in catalysis. Aluminum compounds are widely utilized as catalysts in both homogeneous and heterogeneous systems. researchgate.net

Homogeneous Catalysis with Aluminum Compounds